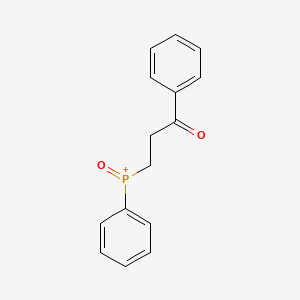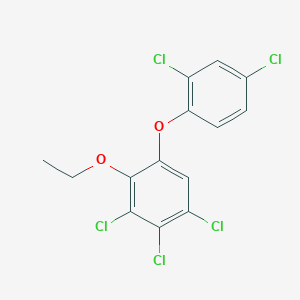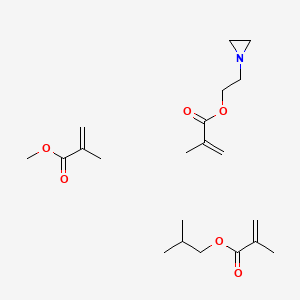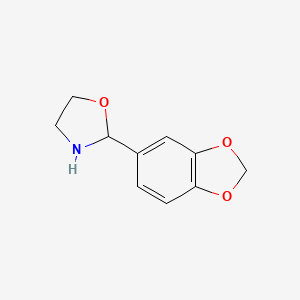![molecular formula C10H16NO4P B14482250 [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid CAS No. 66291-65-4](/img/structure/B14482250.png)
[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid: is a chemical compound characterized by the presence of an amino group, a methoxyphenyl group, and a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a phosphonic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the phosphonic acid group, potentially converting it to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phosphonic acid group mimics phosphate groups found in biological systems, making it useful in enzyme inhibition studies.
Medicine: In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising compound for the development of new therapeutics.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
3-(2-Methoxyphenyl)propionic acid: Similar in structure but lacks the amino and phosphonic acid groups.
2-Amino-3-(2-methoxyphenyl)propanoic acid: Similar but with a carboxylic acid group instead of a phosphonic acid group.
1-Amino-3-(2-hydroxyphenyl)propan-2-yl]phosphonic acid: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness: The uniqueness of [1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a phosphonic acid group allows for versatile interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66291-65-4 |
|---|---|
Fórmula molecular |
C10H16NO4P |
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
[1-amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid |
InChI |
InChI=1S/C10H16NO4P/c1-15-10-5-3-2-4-8(10)6-9(7-11)16(12,13)14/h2-5,9H,6-7,11H2,1H3,(H2,12,13,14) |
Clave InChI |
MHEACYFJQZRDCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC(CN)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)

![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)


![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)

![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)

